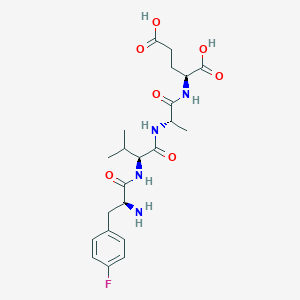
F(4-Fluoro)VAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F(4-Fluoro)VAE typically involves the incorporation of fluorine atoms into the peptide structure. . The reaction conditions often include the use of polar solvents such as acetonitrile or dimethylformamide, and the reactions are typically carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, with the incorporation of fluorinated amino acids at specific positions. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process.
Chemical Reactions Analysis
Types of Reactions
F(4-Fluoro)VAE can undergo various chemical reactions, including:
Oxidation: The fluorine atoms in the compound can participate in oxidation reactions, leading to the formation of fluorinated derivatives.
Reduction: Reduction reactions can modify the peptide backbone, potentially altering its biological activity.
Substitution: The fluorine atoms can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and neutral to slightly acidic pH levels.
Major Products
The major products formed from these reactions include various fluorinated peptides and their derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
F(4-Fluoro)VAE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of F(4-Fluoro)VAE involves its interaction with HMGR, where it acts as a competitive inhibitor. By binding to the active site of the enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition can lead to reduced cholesterol levels in cells, making it a potential candidate for cholesterol-lowering therapies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to F(4-Fluoro)VAE include other fluorinated peptides and competitive inhibitors of HMGR, such as:
F(4-Fluoro)valine-alanine-glutamic acid (FVAE): Another fluorinated peptide with similar inhibitory activity.
4F-Pentedrone: A fluorinated stimulant with different biological activity but similar fluorination chemistry.
Uniqueness
This compound is unique due to its specific structure and high affinity for HMGR, which makes it a potent inhibitor compared to other fluorinated peptides. Its ability to incorporate fluorine atoms into the peptide backbone also provides it with enhanced stability and resistance to metabolic degradation .
Properties
Molecular Formula |
C22H31FN4O7 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H31FN4O7/c1-11(2)18(27-20(31)15(24)10-13-4-6-14(23)7-5-13)21(32)25-12(3)19(30)26-16(22(33)34)8-9-17(28)29/h4-7,11-12,15-16,18H,8-10,24H2,1-3H3,(H,25,32)(H,26,30)(H,27,31)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1 |
InChI Key |
HREKBPJJOGCVRC-RPZXMPESSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)F)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B10848500.png)
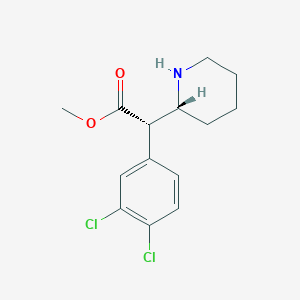
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848509.png)
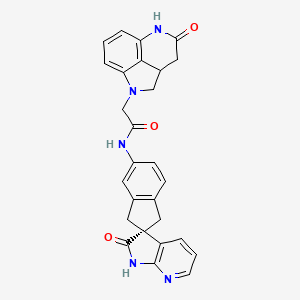
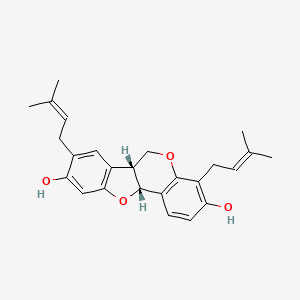


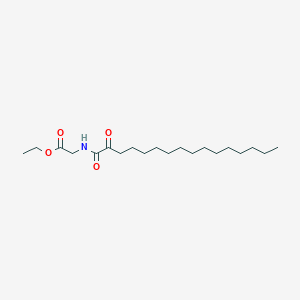
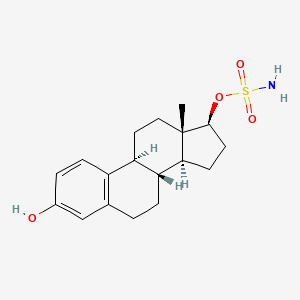

![6-Amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(2-ethylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide](/img/structure/B10848578.png)
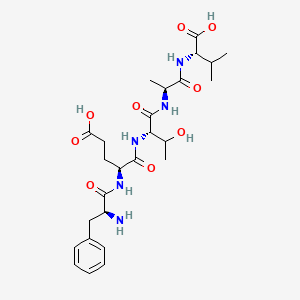
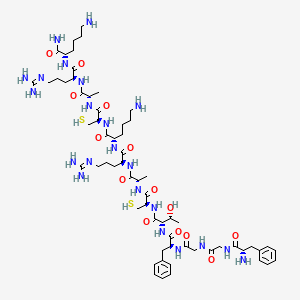
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10848604.png)
